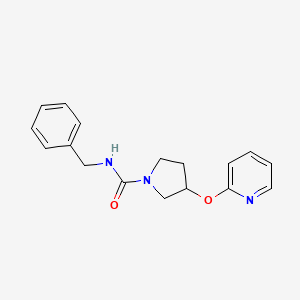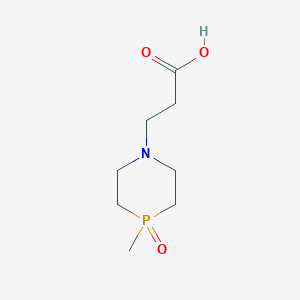
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid”, also known as MOPP, is a chemical compound that falls under the category of organophosphate derivatives. It has a CAS Number of 2445792-58-3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H16NO3P . The InChI code is 1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) and the InChI key is KZZIHKURUUIZDX-UHFFFAOYSA-N . The molecular weight is 205.19 .Applications De Recherche Scientifique
Organophosphorus Chemistry
The compound 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid, similar to other organophosphorus compounds, has been studied for its synthesis and reactions. For instance, research on 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a related compound, has been conducted, focusing on its preparation through cyclocondensation and its reactions with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
Antibiotic Development
Compounds structurally similar to this compound have been studied for their potential in antibiotic development. For example, 3-Quinolin-4-one propanoic acids, which share molecular similarities with fluoroquinolone antibiotics, are considered prospective scaffolds for creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients among these derivatives have been analyzed and tested (Zubkov et al., 2016).
Hydrogen Bonding Studies
The compound has relevance in the study of hydrogen bonding. Research involving similar compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid has been conducted to understand hydrogen bonding dynamics through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Fluorescence Studies
The compound's structural framework is useful in fluorescence studies. Research on 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has explored its application as a fluorescent derivatising reagent, demonstrating strong fluorescence and potential for biological assays (Frade et al., 2007).
Organometallic Chemistry in Medicinal Applications
The compound's structure is relevant in medicinal organometallic chemistry, where organometallic moieties are incorporated for creating isosteric substitutes for organic drug candidates. Studies have reported the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which are structurally related, demonstrating the growing interest in complex organometallic structures in drug development (Patra et al., 2012).
Synthesis Techniques
Efficient synthesis techniques for related compounds have been developed. For example, studies have been conducted on the synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy] Propanoic Acid, which provide insights into novel synthesis pathways and confirmations through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Propriétés
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIHKURUUIZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)

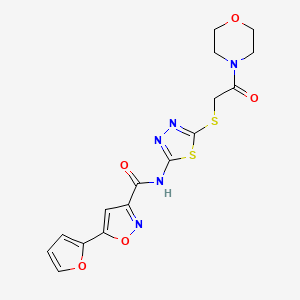
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
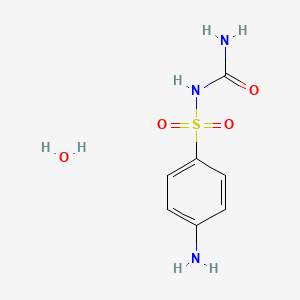
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)
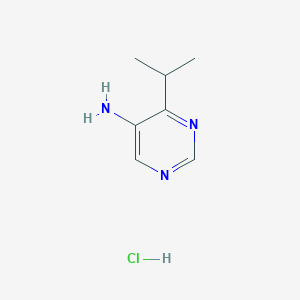
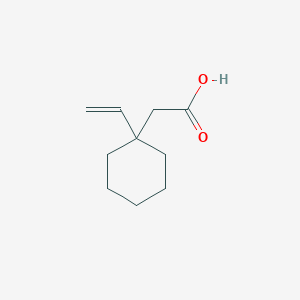
![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)
